5-Bromo-1-chloroisoquinoline
Overview
Description
5-Bromo-1-chloroisoquinoline (BCIQ) is a halogenated organic compound that is widely used in the scientific research community. It has a wide range of applications in synthetic organic chemistry, drug discovery, and drug development. BCIQ has a unique structure and properties that make it an attractive choice for many different types of research.
Scientific Research Applications
Chemical Reactions and Mechanisms
5-Bromo-1-chloroisoquinoline has been studied in various chemical reactions, showcasing its versatility. For instance, Zoltewicz and Oestreich (1991) explored its reactions in ammonia, highlighting the competition between SRN1 substitution and σ complex formation, which is crucial for understanding its reactivity in different environments (Zoltewicz & Oestreich, 1991). Similarly, the work of Lei et al. (2015) on synthesizing compounds from bromo- and chloroisoquinoline derivatives underlines the compound's importance in creating intermediates for pharmaceutical research (Lei et al., 2015).
Prodrug Development and Drug Delivery
This compound has potential applications in prodrug development, as evidenced by the work of Parveen et al. (1999). They examined the use of 5-bromoisoquinolin-1-one for biomimetic reduction in drug delivery systems, focusing on hypoxic tissues (Parveen et al., 1999).
Synthetic Route Optimization
Nishimura and Saitoh (2016) demonstrated how 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, can be synthesized more efficiently. This optimization, crucial for quick supply in medicinal chemistry, highlights the compound's role in the pharmaceutical industry (Nishimura & Saitoh, 2016).
Photochromic and Optical Properties
This compound derivatives have been explored for their photochromic properties by Voloshin et al. (2008). Their research on spiropyrans and spirooxazines, derived from 5-bromo- and 5-chloroisoquinoline, contributes significantly to the understanding of these compounds' thermal and photo-induced isomerization (Voloshin et al., 2008).
Catalysis and Synthesis Applications
The compound's role in catalysis and synthesis is exemplified by the research of Chen Pei-ran (2008), who synthesized novel Acyl Transfer Catalysts containing Isoquinoline from 1-chloro-5-nitroisoquinoline. These findings contribute to the development of new compounds in organic chemistry (Chen Pei-ran, 2008).
Biomedical Research
In biomedical research, Threadgill (2015) discussed 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, synthesized from 1-chloroisoquinoline. Its effectiveness in various assays and models indicates its potential in studying diseases and health (Threadgill, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-1-chloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFLTLTPVIRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611283 | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34551-41-2 | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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